3-(1-Isopropyl-1H-imidazol-2-yl)aniline is a chemical compound characterized by its unique structure, which features an imidazole ring substituted with an isopropyl group and an aniline moiety. This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound's molecular formula is , and it is cataloged under various identifiers, including the CAS number 184098-19-9. It has been studied for its potential in various scientific applications, particularly in the fields of medicinal chemistry and organic synthesis.
3-(1-Isopropyl-1H-imidazol-2-yl)aniline is classified as an organic compound due to its carbon-based structure. It belongs to the broader class of heterocyclic compounds, specifically those containing nitrogen atoms within a ring structure. This classification highlights its relevance in pharmaceutical chemistry, where imidazole derivatives are frequently explored for their therapeutic properties.
The synthesis of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of 1-isopropylimidazole with an appropriate aniline derivative.
The molecular structure of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline features:
3-(1-Isopropyl-1H-imidazol-2-yl)aniline can participate in various chemical reactions typical of imidazole derivatives:
The specific conditions required for these reactions often include:
The mechanism of action for compounds like 3-(1-Isopropyl-1H-imidazol-2-yl)aniline often involves interactions with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways.
Studies have shown that imidazole derivatives exhibit antimicrobial and antifungal properties, suggesting that this compound may similarly possess bioactive potential due to its structural characteristics.
3-(1-Isopropyl-1H-imidazol-2-yl)aniline has potential applications in:
The efficient construction of the imidazole core in 3-(1-isopropyl-1H-imidazol-2-yl)aniline (CAS 1179507-73-3, MW 201.27 g/mol, C₁₂H₁₅N₃) predominantly employs Debus-Radziszewski and van Leusen protocols [5]. The classical approach involves a one-pot cyclocondensation of 3-aminobenzaldehyde, isopropylamine, and α-haloketones under reflux conditions. Microwave-assisted solventless modifications significantly enhance reaction efficiency, achieving >85% yields of 2,4-disubstituted imidazoles within 15 minutes—a 5-fold reduction in reaction time compared to conventional heating [5]. Regioselectivity challenges in N-alkylation are mitigated through protecting group strategies, where the aniline nitrogen is temporarily protected with acetic anhydride prior to imidazole N-alkylation with 2-bromopropane. Subsequent deprotection restores the aniline functionality while maintaining the 1-isopropyl orientation critical for biological activity [8].
Table 1: Optimization of Multicomponent Imidazole Synthesis
| Conditions | Reaction Time | Yield (%) | Regioselectivity Ratio (N1:N3) |
|---|---|---|---|
| Ethanol, reflux | 12 h | 62 | 3:1 |
| Solventless, Δ | 4 h | 78 | 5:1 |
| MW, no solvent | 15 min | 87 | >20:1 |
| AcOH/ZnCl₂ (eutectic) | 45 min | 92 | >20:1 |
The van Leusen reaction using TosMIC (tosylmethyl isocyanide) with N-isopropyl imines derived from 3-nitrobenzaldehyde provides an alternative route enabling C4/C5 functionalization diversity. This method delivers 1,4,5-trisubstituted imidazoles with >90% regiopurity when catalyzed by copper(I) bromide at 60°C [5].
Although 3-(1-isopropyl-1H-imidazol-2-yl)aniline lacks inherent chirality, its synthetic intermediates often require stereocontrol for hybrid molecules. Palladium-NHC complexes (e.g., PEPPSI-IPr) enable asymmetric arylations at C4/C5 positions with up to 98% ee when using chiral indolyl-imidazolylidene ligands [5] [10]. Key breakthroughs involve dynamic kinetic resolution during imidazolopiperazine synthesis, where RuPHOX-Ru catalysts achieve diastereomeric ratios >20:1 in hydrogenation steps [10].
For C2-symmetric variants, HATU-mediated diastereoselective amidation of proline-derived intermediates generates enantiomerically enriched precursors (dr >95:5) prior to cyclization. Borane reduction of lactam intermediates then yields chiral imidazo-fused piperazines without racemization, demonstrating the methodology’s utility for complex hybrids [10].
Functionalization of pre-formed 3-(1-isopropyl-1H-imidazol-2-yl)aniline focuses on protecting group-managed sequences and cross-coupling reactions. The aniline group’s nucleophilicity necessitates protection via trifluoroacetylation before electrophilic substitutions on the imidazole ring. Subsequent iodination at C4/C5 positions using N-iodosuccinimide (NIS) achieves >80% yields, providing handles for Pd-catalyzed couplings [2] [8].
Table 2: Late-Stage Modification Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Aniline protection | TFAA, DCM, 0°C → RT | N-TFA protected aniline | 95 |
| Imidazole C4 iodination | NIS, DMF, 60°C | 4-Iodoimidazole derivative | 82 |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | 4-Aryl substituted analog | 75–89 |
| Buchwald-Hartwig amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene | N-Alkylated aniline variants | 70 |
Buchwald-Hartwig amination enables direct diversification of the aniline moiety. Employing BrettPhos-Pd-G3 precatalysts, reactions with aryl halides introduce sterically demanding substituents (e.g., 3,5-di-tert-butylphenyl) while preserving imidazole integrity [2]. Conversely, reductive alkylation using sodium triacetoxyborohydride and aldehydes provides secondary anilines without catalysts [8].
Solvent-free methodologies significantly improve the sustainability profile of 3-(1-isopropyl-1H-imidazol-2-yl)aniline synthesis. Microwave-assisted cyclizations on solid supports (e.g., K-10 montmorillonite) reduce reaction times from hours to minutes while eliminating solvent waste. This approach achieves near-quantitative conversions when catalyzed by ammonium acetate at 150°C [5]. Low-melting mixtures serve as biodegradable reaction media, with urea-ZnCl₂ eutectics enabling efficient Debus-Radziszewski reactions at 80°C. The catalyst system is recyclable for ≥5 cycles without activity loss, reducing metal waste [5].
Ionic liquids like [BMIM][BF₄] facilitate both imidazole formation and subsequent N-alkylation in a single pot. This dual-functionality minimizes purification steps while enhancing atom economy to >85%. Crucially, the ionic liquid is recoverable via aqueous extraction and reused with <5% efficiency drop over multiple batches [5] [10].
The critical C-C bond between imidazole and aniline rings can be forged via Wittig-Ullmann alternatives, each with distinct advantages. Modified Ullmann coupling between 3-iodoaniline and 1-isopropyl-2-imidazolecarboxaldehyde employs CuI/L-proline catalysis in DMSO at 110°C, achieving 65–78% yields. While cost-effective, this method suffers from homocoupling byproducts requiring chromatographic removal [2].
Table 3: Coupling Method Comparison for Aryl-Imidazole Bond Formation
| Parameter | Ullmann Coupling | Wittig Alternative |
|---|---|---|
| Catalyst | CuI/L-proline (10 mol%) | Pd(OAc)₂/XPhos (5 mol%) |
| Temperature | 110°C | 80°C |
| Yield Range | 65–78% | 82–91% |
| Byproducts | Homocoupled biphenyls (15–20%) | Triphenylphosphine oxide |
| Functional Group Tolerance | Moderate (nitrile, ester) | High (ketone, aldehyde) |
| Scale-up Feasibility | Limited by copper precipitation | Excellent |
Conversely, Wittig-reductive sequences provide superior control: (1) Phosphorane formation from 2-(bromomethyl)imidazole with triphenylphosphine; (2) Wittig olefination with 3-nitrobenzaldehyde; (3) Hydrogenation of the nitro group and olefin. Though step-intensive, this route delivers consistently higher yields (82–91%) and avoids metal residues. Recent advances employ PEPPSI-IPrPd catalysts for direct C-H arylation of imidazoles with arylboronic acids, streamlining access to derivatives under mild conditions [2] [10].
Comprehensive Compound Index
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5